2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one
Description
The compound 2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one (hereafter referred to as the target compound) is a piperazine derivative featuring a 2-methylphenoxy group and a pyrazole-substituted ethyl chain.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-16-5-2-3-6-17(16)24-15-18(23)21-12-9-20(10-13-21)11-14-22-8-4-7-19-22/h2-8H,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKBZHPFSGGFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one can be achieved through a multi-step synthetic route. One common method involves the initial formation of a 2-methylphenoxy intermediate, followed by its reaction with an appropriate 1-(1H-pyrazol-1-yl)ethylpiperazine derivative. This sequence typically involves standard organic reaction conditions, such as the use of suitable solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., bases like sodium hydroxide or potassium carbonate), and temperatures (e.g., room temperature to reflux).
Industrial Production Methods
On an industrial scale, the production of this compound might involve optimized reaction conditions to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like chromatography, and continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one is capable of participating in various types of chemical reactions:
Oxidation: : Undergoing oxidative transformations to form corresponding ketone or carboxylic acid derivatives.
Reduction: : Reduction reactions can convert ketone groups into alcohols.
Substitution: : The presence of aromatic rings allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents involved include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
Depending on the reaction pathway, major products can include substituted derivatives, oxidized or reduced forms of the original compound, and more complex molecular structures formed through multi-step synthetic processes.
Scientific Research Applications
2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one has a range of scientific research applications across different fields:
Chemistry: : Utilized as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including interactions with various biological targets.
Medicine: : Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: : Used in the development of new materials, such as polymers and other functional materials.
Mechanism of Action
The mechanism by which 2-(2-methylphenoxy)-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one exerts its effects can vary depending on its specific application. In medicinal chemistry, it may interact with enzymes, receptors, or other molecular targets, modulating their activity through binding interactions. These interactions can involve hydrogen bonding, van der Waals forces, and other non-covalent interactions, ultimately affecting cellular pathways and biological functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound shares core structural motifs with several piperazine- and pyrazole-containing derivatives. Below is a detailed comparison:
Key Structural Features
Structural Insights:
- Phenoxy vs.
- Pyrazole vs. Imidazole : Replacing imidazole (in leniolisib) with pyrazole could reduce steric hindrance, altering receptor binding specificity .
- Ethyl-Piperazine Linkers : The ethyl spacer between pyrazole and piperazine (target compound) is shorter than the ethoxy linker in EST64454, possibly affecting conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
